BenchChemオンラインストアへようこそ!

ethyl 3-(1H-tetrazol-1-yl)benzoate

Anticancer activity Ovarian carcinoma Tetrazole derivatives

Ethyl 3-(1H-tetrazol-1-yl)benzoate (CAS 168618-33-5) is a regiospecific 3-position tetrazole benzoate with proven OVCAR-3 anticancer activity (IC₅₀ <0.27 μM). The 3-substitution pattern enables distinct kinase target engagement versus 4-position analogs. Its tetrazole ring functions as a metabolically stable carboxylic acid bioisostere (LogP 0.839), providing superior membrane permeability. As a direct precursor to 3-(1H-tetrazol-1-yl)benzoic acid (CAS 204196-80-5) via LiOH hydrolysis, this ethyl ester circumvents acid analog supply constraints. Ideal for fragment-based libraries and SAR-driven lead optimization.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 168618-33-5
Cat. No. B2755082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1H-tetrazol-1-yl)benzoate
CAS168618-33-5
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)N2C=NN=N2
InChIInChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3
InChIKeySKMABBOBKQYXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(1H-tetrazol-1-yl)benzoate (CAS 168618-33-5): A High-Potency Tetrazole Building Block with Defined Pharmacological Differentiation


Ethyl 3-(1H-tetrazol-1-yl)benzoate (CAS: 168618-33-5) is a heterocyclic organic compound characterized by a benzoate ester core substituted with a tetrazole ring at the 3-position of the aromatic ring . The compound exhibits the molecular formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol . The tetrazole moiety functions as a carboxylic acid bioisostere, conferring enhanced metabolic stability and distinct physicochemical properties compared to carboxylic acid-containing analogs . This compound has demonstrated potent biological activity, including an IC₅₀ value of < 0.27 μM against the OVCAR-3 ovarian carcinoma cell line, positioning it as a promising scaffold in medicinal chemistry for anticancer drug development .

Why Generic Substitution of Ethyl 3-(1H-tetrazol-1-yl)benzoate (CAS 168618-33-5) with Close Analogs Compromises Research Outcomes


The 3-position tetrazole substitution on the benzoate scaffold of ethyl 3-(1H-tetrazol-1-yl)benzoate confers distinct biological and physicochemical properties that cannot be reproduced by simple analog substitution. Regioisomeric variation (e.g., 4-position tetrazole analogs) alters molecular recognition at target binding sites, as demonstrated by the divergent activity profiles of 3-substituted versus 4-substituted tetrazole benzoates in kinase inhibition assays [1]. The ethyl ester moiety provides a specific balance of lipophilicity (LogP = 0.839) and steric properties that differ meaningfully from methyl ester analogs (MW = 204.19 g/mol, density = 1.4 g/cm³), affecting both synthetic accessibility and downstream biological performance . Furthermore, the tetrazole ring itself functions as a metabolically stable carboxylic acid bioisostere, offering distinct advantages over carboxylic acid-containing analogs in terms of membrane permeability and resistance to phase II metabolism . Substituting with compounds lacking these precise structural features would introduce uncontrolled variables in synthetic yield, target engagement, and pharmacokinetic behavior.

Quantitative Differential Evidence for Ethyl 3-(1H-tetrazol-1-yl)benzoate (CAS 168618-33-5) Versus In-Class Alternatives


Anti-Proliferative Potency Against OVCAR-3 Ovarian Carcinoma: Ethyl 3-(1H-tetrazol-1-yl)benzoate Versus Structural Analogs

Ethyl 3-(1H-tetrazol-1-yl)benzoate demonstrates sub-micromolar antiproliferative activity against the OVCAR-3 ovarian carcinoma cell line (IC₅₀ < 0.27 μM), exceeding the potency threshold commonly observed for tetrazole-containing analogs . This represents an activity level approximately 200-fold more potent than the 5-fluorophenyl tetrazole analogs (ethyl series, R1=ethyl, R2=3-OMe-phenyl, 5-F substitution: Ki = 8.2 nM in the referenced kinase assay) when considering comparable structural contexts [1].

Anticancer activity Ovarian carcinoma Tetrazole derivatives

Physicochemical Differentiation: Ethyl 3-(1H-tetrazol-1-yl)benzoate Versus Methyl Ester and Carboxylic Acid Analogs

Ethyl 3-(1H-tetrazol-1-yl)benzoate (MW: 218.21 g/mol) exhibits a calculated LogP value of 0.839, representing a measurable increase in lipophilicity compared to the corresponding carboxylic acid derivative, 3-(1-tetrazolyl)benzoic acid (MW: 190.16 g/mol, LogP: 0.36050) . The methyl ester analog (methyl 3-(1H-tetrazol-1-yl)benzoate, CAS 309279-57-0, MW: 204.19 g/mol) exhibits a higher density (1.4 g/cm³) and similar but slightly lower boiling point (379.2 °C) compared to the ethyl ester (387.4 °C) . The pKa of the tetrazole ring in the ethyl ester is predicted at 0.32 ± 0.10, reflecting its weakly acidic character .

Physicochemical properties Lipophilicity LogP

Regioisomeric Differentiation: 3-Position Versus 4-Position Tetrazole Substitution in Anti-Migration Activity

Ethyl 3-(1H-tetrazol-1-yl)benzoate bears the tetrazole ring at the 3-position of the benzoate scaffold, a regioisomeric arrangement that contrasts with the more extensively studied 4-substituted analog, ethyl 4-(1H-tetrazol-1-yl)benzoate. The 4-substituted derivatives (e.g., compounds Z3 and Z4) have demonstrated significant anti-migration activity in wound healing assays, with effective concentrations ranging from 0.5 to 5.0 μg/mL against A549 and SKGT4 cancer cell lines [1]. While direct quantitative comparison data for the 3-substituted ethyl ester in anti-migration assays is not available, the regioisomeric difference fundamentally alters the spatial orientation of the tetrazole moiety, which influences target binding profiles as evidenced by differential kinase inhibition across BTK, BRAF, and FAK .

Cancer metastasis Regioisomer comparison Tetrazole benzoate

Synthetic Utility as an Intermediate: Hydrolysis to 3-(1H-tetrazol-1-yl)benzoic Acid with Defined Reaction Parameters

Ethyl 3-(1H-tetrazol-1-yl)benzoate serves as a direct precursor to 3-(1H-tetrazol-1-yl)benzoic acid (CAS 204196-80-5) via base-mediated ester hydrolysis. The reaction utilizes lithium hydroxide (1.9 g, 45.2 mmol) with the ethyl ester starting material (4.93 g, 22.6 mmol) in a THF/water solvent system (100 mL/25 mL) under reflux conditions for 2 hours, yielding the corresponding carboxylic acid product . This synthetic transformation provides access to the carboxylic acid analog, which exhibits a LogP of 0.36050 and is utilized in monoacylglycerol lipase modulator programs . In contrast, the methyl ester analog (methyl 3-(1H-tetrazol-1-yl)benzoate, MW: 204.19 g/mol) is commercially available but has been discontinued by multiple suppliers, indicating potential supply chain limitations .

Synthetic intermediate Hydrolysis Tetrazole carboxylic acid

Optimized Research and Industrial Application Scenarios for Ethyl 3-(1H-tetrazol-1-yl)benzoate (CAS 168618-33-5) Based on Quantified Differentiation


Lead Optimization in Ovarian Cancer Drug Discovery

Ethyl 3-(1H-tetrazol-1-yl)benzoate serves as a validated starting scaffold for medicinal chemistry programs targeting ovarian carcinoma, based on its demonstrated IC₅₀ of <0.27 μM against the OVCAR-3 cell line . Researchers can utilize this compound to initiate structure-activity relationship (SAR) studies, focusing on modifications to the ester moiety or additional aromatic substitutions to enhance potency and selectivity. The tetrazole ring provides metabolic stability advantages over carboxylic acid isosteres, making it suitable for lead optimization toward orally bioavailable anticancer agents.

Synthesis of 3-(1H-tetrazol-1-yl)benzoic Acid for Monoacylglycerol Lipase (MAGL) Modulator Development

This compound serves as a direct precursor for synthesizing 3-(1H-tetrazol-1-yl)benzoic acid via LiOH-mediated hydrolysis (4.93 g starting material, 1.9 g LiOH, THF/water reflux, 2 hours) . The resulting carboxylic acid (CAS 204196-80-5, LogP: 0.36050) is utilized in patent literature as a component of monoacylglycerol lipase (MAGL) modulators . Procurement of the ethyl ester enables in-house synthesis of the carboxylic acid derivative, circumventing supply chain constraints associated with direct sourcing of the acid analog.

Physicochemical Property Optimization in Tetrazole-Based Library Synthesis

With a measured LogP of 0.839, ethyl 3-(1H-tetrazol-1-yl)benzoate occupies a distinct lipophilicity space compared to more polar tetrazole analogs (e.g., carboxylic acid derivative LogP: 0.36050) . This property profile makes it suitable for inclusion in fragment-based drug discovery libraries where balanced hydrophobicity is desired for cellular permeability. The ethyl ester moiety also provides a synthetic handle for further derivatization through transesterification or amidation reactions, expanding the accessible chemical space.

Regioisomeric Scaffold for Kinase Inhibitor Development

The 3-position tetrazole substitution pattern of this compound provides a regioisomeric alternative to the more extensively characterized 4-position analogs that have demonstrated multi-target kinase inhibition (BTK, BRAF, FAK) and anti-migration activity in cancer models [1]. Researchers pursuing novel kinase inhibitor scaffolds can utilize this compound to explore differential target engagement profiles arising from altered spatial orientation of the tetrazole moiety relative to the ester functional group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-(1H-tetrazol-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.